![molecular formula C10H10Cl2N2OS B2765130 2-(Azetidin-3-yloxy)-4-chlorobenzo[d]thiazole hydrochloride CAS No. 1421456-50-9](/img/structure/B2765130.png)
2-(Azetidin-3-yloxy)-4-chlorobenzo[d]thiazole hydrochloride
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Description
2-(Azetidin-3-yloxy)-4-chlorobenzo[d]thiazole hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains an azetidine ring and a benzo[d]thiazole ring.
Scientific Research Applications
Antioxidant Activity
Thiazole-based compounds, including “2-(Azetidin-3-yloxy)-4-chlorobenzo[d]thiazole hydrochloride”, have been found to exhibit significant antioxidant activity . They have the ability to modulate the activity of many enzymes involved in metabolism .
Antibacterial Activity
Thiazole-based compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria . For instance, some thiazole derivatives showed moderate activity against Escherichia coli .
Antifungal Activity
Thiazole-based compounds have also shown antifungal properties . This makes them potential candidates for the development of new antifungal drugs.
Anti-inflammatory Activity
These compounds have demonstrated anti-inflammatory activities . This suggests their potential use in the treatment of inflammatory diseases.
Antiproliferative Activity
Thiazole-based compounds have shown antiproliferative activities . This indicates their potential use in cancer treatment.
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral properties . This suggests their potential use in the development of new antiviral drugs.
Neuroprotective Activity
Thiazole-based compounds have shown neuroprotective activities . This suggests their potential use in the treatment of neurodegenerative diseases.
Antitumor and Cytotoxic Activity
Thiazole derivatives have demonstrated antitumor and cytotoxic activities . This suggests their potential use in cancer treatment.
properties
IUPAC Name |
2-(azetidin-3-yloxy)-4-chloro-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS.ClH/c11-7-2-1-3-8-9(7)13-10(15-8)14-6-4-12-5-6;/h1-3,6,12H,4-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSTYGDQZRGHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NC3=C(S2)C=CC=C3Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yloxy)-4-chlorobenzo[d]thiazole hydrochloride |
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